Manganese(3+) octaethylporphyrin trichloride
Description
Manganese(3+) octaethylporphyrin trichloride is a coordination complex where manganese is centrally coordinated to an octaethylporphyrin ligand, with three chloride ions completing the coordination sphere. This compound is part of the broader class of metalloporphyrins, which are known for their diverse applications in catalysis, medicine, and materials science .
Properties
Molecular Formula |
C36H46Cl3MnN4 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;;/h17-20,37-38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
NHEHAUHOCOMVBF-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manganese(3+) octaethylporphyrin trichloride typically involves the reaction of octaethylporphyrin with manganese(II) chloride in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions . The manganese(II) is oxidized to manganese(III) during the process, forming the desired complex.
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Manganese(3+) octaethylporphyrin trichloride can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, switching between different oxidation states.
Substitution Reactions: The chloride ligands can be substituted by other anions or neutral ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: DMF, DCM, acetonitrile.
Major Products:
Oxidation: Formation of higher oxidation state manganese complexes.
Reduction: Formation of manganese(II) complexes.
Substitution: Formation of new manganese(III) complexes with different ligands.
Scientific Research Applications
Manganese(3+) octaethylporphyrin trichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which manganese(3+) octaethylporphyrin trichloride exerts its effects is largely dependent on its ability to participate in redox reactions. The manganese center can facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can mimic the activity of natural enzymes by facilitating the breakdown of reactive oxygen species . The porphyrin ligand provides a stable framework that supports these redox processes .
Comparison with Similar Compounds
- Manganese(III) tetraphenylporphyrin chloride
- Iron(III) octaethylporphyrin chloride
- Cobalt(III) octaethylporphyrin chloride
Comparison: Manganese(3+) octaethylporphyrin trichloride is unique due to its specific redox properties and stability. Compared to iron(III) and cobalt(III) analogs, manganese(III) complexes often exhibit different catalytic activities and stability profiles . The octaethylporphyrin ligand provides steric protection and electronic properties that can be fine-tuned for specific applications .
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